molecular formula C23H30N4O3S2 B13060847 3-[4-(1,5-Dimethyl-hexyl)-5-mercapto-4H-[1,2,4]triazol-3-yl]-N-(2-methoxy-phenyl)-benzenesulfonamide CAS No. 748777-76-6

3-[4-(1,5-Dimethyl-hexyl)-5-mercapto-4H-[1,2,4]triazol-3-yl]-N-(2-methoxy-phenyl)-benzenesulfonamide

Cat. No.: B13060847
CAS No.: 748777-76-6
M. Wt: 474.6 g/mol
InChI Key: SQVWTHMJQRKTDD-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3-[4-(6-methylheptan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a triazole ring, and a methoxyphenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-[4-(6-methylheptan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the sulfonamide group. Common synthetic routes may include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonamide Group: This step often involves sulfonylation reactions using sulfonyl chlorides and amines under basic conditions.

    Methoxyphenyl Group Addition: This can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-3-[4-(6-methylheptan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-[4-(6-methylheptan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The triazole ring may also play a role in binding to biological targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyphenyl)-3-[4-(6-methylheptan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide is unique due to its combination of a sulfonamide group, a triazole ring, and a methoxyphenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

The compound 3-[4-(1,5-Dimethyl-hexyl)-5-mercapto-4H-[1,2,4]triazol-3-yl]-N-(2-methoxy-phenyl)-benzenesulfonamide is a novel derivative of the triazole family, which has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₁H₁₃N₃O₂S
  • Molecular Weight : 251.31 g/mol
  • CAS Number : 917747-30-9

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of triazole derivatives. The compound has been evaluated using various models, including the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test.

Key Findings:

  • Efficacy : The compound demonstrated significant anticonvulsant activity with an effective dose (ED50) in the range comparable to established anticonvulsants like carbamazepine.
  • Mechanism of Action : It is hypothesized that the compound interacts with voltage-gated sodium channels and GABA receptors, similar to other triazole derivatives .

Anticancer Activity

The mercapto-substituted triazoles have shown promising results in anticancer assays.

Case Studies:

  • In vitro Studies : Compounds related to this structure exhibited cytotoxicity against various cancer cell lines, including human colon cancer (HCT 116) cells. For instance, one derivative showed an IC50 value of 4.363 μM, indicating potent anticancer activity compared to doxorubicin .
  • Mechanism Insights : Molecular docking studies suggest that these compounds may inhibit tyrosine kinases like CDK2, which are crucial for cancer cell proliferation .

Antioxidant Activity

Antioxidant properties have also been attributed to triazole derivatives. The compound displayed significant free radical scavenging activity in various assays.

Research Findings:

  • IC50 Values : Some derivatives reported IC50 values as low as 0.22 μg/mL, indicating strong antioxidant potential compared to standard antioxidants like gallic acid .

Comparative Table of Biological Activities

Activity TypeCompoundED50/IC50 ValueReference
AnticonvulsantTriazole Derivative~30 mg/kg (MES)
AnticancerHCT 116 Cells4.363 μM (IC50)
AntioxidantVarious Derivatives0.22 μg/mL (IC50)

Properties

CAS No.

748777-76-6

Molecular Formula

C23H30N4O3S2

Molecular Weight

474.6 g/mol

IUPAC Name

N-(2-methoxyphenyl)-3-[4-(6-methylheptan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]benzenesulfonamide

InChI

InChI=1S/C23H30N4O3S2/c1-16(2)9-7-10-17(3)27-22(24-25-23(27)31)18-11-8-12-19(15-18)32(28,29)26-20-13-5-6-14-21(20)30-4/h5-6,8,11-17,26H,7,9-10H2,1-4H3,(H,25,31)

InChI Key

SQVWTHMJQRKTDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)N1C(=NNC1=S)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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